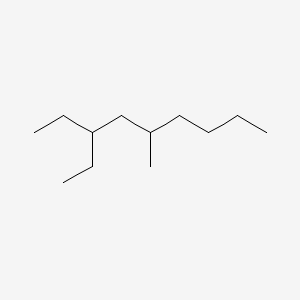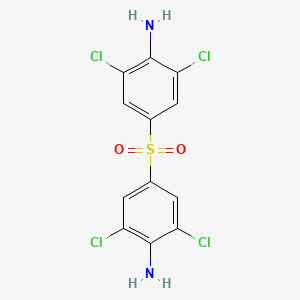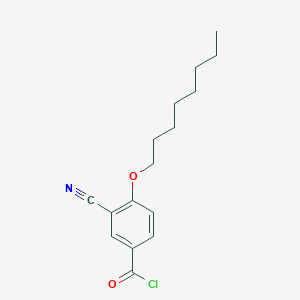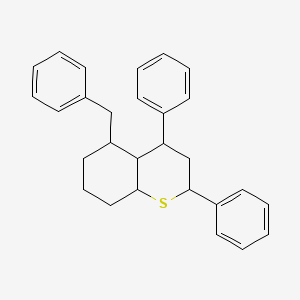
2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- is a complex organic compound characterized by its unique structure, which includes a benzothiopyran core with various phenyl and phenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran, octahydro-2-methyl-: A similar compound with a methyl group instead of the phenyl and phenylmethyl substituents.
2H-1-Benzothiopyran, 3,4-dihydro-: A related compound with a different degree of hydrogenation.
2-Phenyl-2H-1-Benzothiopyran-4(3H)-one: Another similar compound with a different substitution pattern.
Uniqueness
2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- is unique due to its specific substitution pattern and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
62328-88-5 |
|---|---|
Molecular Formula |
C28H30S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-benzyl-2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C28H30S/c1-4-11-21(12-5-1)19-24-17-10-18-26-28(24)25(22-13-6-2-7-14-22)20-27(29-26)23-15-8-3-9-16-23/h1-9,11-16,24-28H,10,17-20H2 |
InChI Key |
KATZBXNUPSIQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1)SC(CC2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


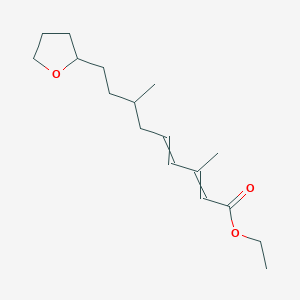
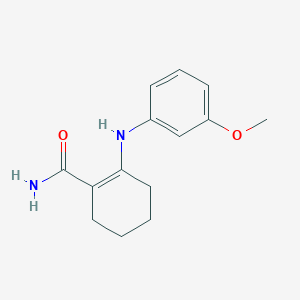
![2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14534739.png)
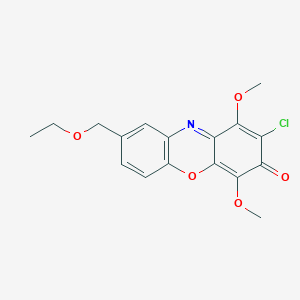
![6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14534765.png)
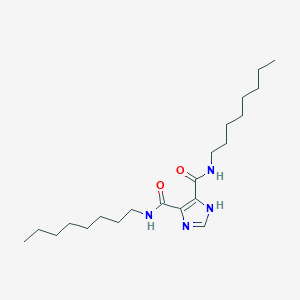
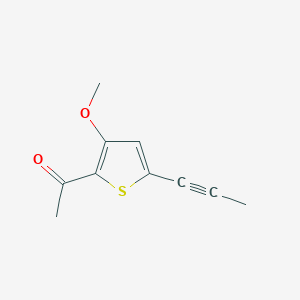
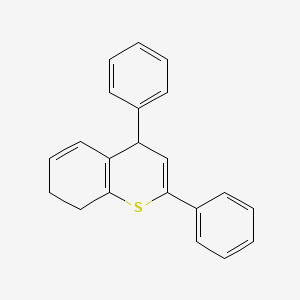
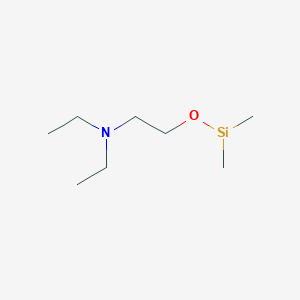
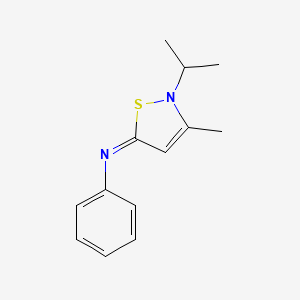
![Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14534810.png)
